(1-{2-[(2-Benzoylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid
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Overview
Description
2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID is a complex organic compound with a unique structure that includes a cyclopentyl ring, an acetic acid moiety, and a benzoylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopentanone with ethyl bromoacetate to form an intermediate, which is then reacted with benzoylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The benzoylanilino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoylanilino derivatives and cyclopentyl acetic acid derivatives. Examples include:
- 2-{1-[2-(4-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID
- 2-{1-[2-(2,6-DICHLOROANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID
Uniqueness
What sets 2-{1-[2-(2-BENZOYLANILINO)-2-OXOETHYL]CYCLOPENTYL}ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[1-[2-(2-benzoylanilino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c24-19(14-22(15-20(25)26)12-6-7-13-22)23-18-11-5-4-10-17(18)21(27)16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2,(H,23,24)(H,25,26) |
InChI Key |
BPKGDJAOSNWZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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